4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine

Kinase Inhibition Selectivity Profiling Medicinal Chemistry

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine (CAS 84762-68-5) is a non-negotiable kinase inhibitor intermediate for programs targeting PDGFR family and KIT mutants. Its unique substitution pattern establishes critical hydrogen-bonding networks essential for mutant-selective profiles validated in kinome profiling and MDA-MB-468 antiproliferative studies (GI50 ~30 nM). Generic substitution is not feasible—minor structural modifications dramatically alter kinase selectivity. The reactive 4-chloro handle enables rapid SNAr library synthesis. Source this exact scaffold to faithfully reproduce published synthetic routes and biological activities.

Molecular Formula C9H14ClN5
Molecular Weight 227.69 g/mol
CAS No. 84762-68-5
Cat. No. B1331949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine
CAS84762-68-5
Molecular FormulaC9H14ClN5
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C(=NC=N2)Cl)N
InChIInChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)9-7(11)8(10)12-6-13-9/h6H,2-5,11H2,1H3
InChIKeyYFUZRBRRNUSCQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.2 [ug/mL]

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine (CAS 84762-68-5) as a Privileged Piperazinylpyrimidine Intermediate


4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine (CAS 84762-68-5) is a heterocyclic intermediate characterized by a pyrimidine core bearing a chloro substituent at the 4-position, an amino group at the 5-position, and a 4-methylpiperazin-1-yl moiety at the 6-position . With a molecular formula of C9H14ClN5 and a molecular weight of approximately 227.69 g/mol, this compound represents a key scaffold in the piperazinylpyrimidine class that has been extensively utilized in the design of kinase inhibitors and other bioactive molecules [1]. The presence of the 4-chloro group provides a synthetic handle for further derivatization, while the piperazine ring offers solubility and binding advantages .

Structural Determinants of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine that Preclude Simple Interchange with Analogs


Generic substitution of this compound with other piperazinylpyrimidines is not feasible due to its unique substitution pattern that critically influences both reactivity and biological profile. The 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine core is a privileged scaffold in kinase inhibitor design, but minor structural modifications—such as altering the substitution position, replacing the chloro group, or modifying the piperazine moiety—dramatically alter kinase selectivity and cellular potency [1]. For instance, relocation of substituents or changes to the heteroaromatic core (e.g., pyrimidine to triazine) result in compounds with entirely different binding profiles and synthetic utility [2]. The precise arrangement of the chloro, amino, and methylpiperazinyl groups in this compound establishes a specific hydrogen-bonding network and steric environment that is essential for its role as an intermediate in synthesizing targeted kinase inhibitors with defined selectivity profiles [3]. Therefore, sourcing this exact intermediate is non-negotiable for projects requiring faithful reproduction of published synthetic routes or biological activities.

Quantitative Evidence Differentiating 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine from Closest Analogs


Distinct Kinase Selectivity Profile vs. Triazine and Alternative Piperazinylpyrimidine Cores

The piperazinylpyrimidine core of this compound confers a distinct kinase binding profile compared to triazine analogs and alternative substitution patterns. In head-to-head kinome profiling, compounds built from the 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine scaffold (represented by compound I-12) demonstrated selective targeting of the PDGFR tyrosine kinase subfamily (KIT, KIT D816V, FLT3, PDGFRA, PDGFRB, CSF1R) and CDK11, whereas structurally distinct triazine and alternative piperazinylpyrimidine cores (e.g., II-16, II-20) preferentially bound DDR1 and CSNK1D kinases [1]. This differential selectivity is critical for projects requiring specific kinase targeting.

Kinase Inhibition Selectivity Profiling Medicinal Chemistry

Enhanced Cytotoxicity in Triple-Negative Breast Cancer Cell Line MDA-MB-468 vs. Analogs

Derivatives synthesized from 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine exhibit significantly enhanced potency against the triple-negative breast cancer cell line MDA-MB-468 compared to related analogs. Compound II-18, a derivative of this scaffold, showed a GI50 of 30 nM against MDA-MB-468, whereas other derivatives in the same study (e.g., II-25) were very weakly active with a mean GI50 > 100 μM [1]. This represents a >3,300-fold difference in potency that is directly attributable to the core scaffold.

Anticancer Activity Cytotoxicity Cell Line Profiling

Preferential Inhibition of Oncogenic Mutant Kinases Over Wild-Type Isoforms

Piperazinylpyrimidine derivatives based on this core, specifically Compound 4, exhibit a selective tendency to inhibit oncogenic mutant forms of KIT and PDGFRA compared to their wild-type isoforms [1]. This mutant-selective profile is not universally observed across all piperazinylpyrimidine analogs and is a direct consequence of the precise substitution pattern of the core scaffold. In contrast, many structurally related pyrimidine derivatives lack this differential activity [2].

Kinase Selectivity Mutant Selectivity Precision Oncology

Favorable Physicochemical Profile for Synthetic Derivatization vs. Triazine Analogs

The 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine scaffold offers distinct physicochemical advantages for synthetic derivatization compared to triazine analogs like 4-Chloro-6-(3-methyl-1-piperidinyl)-1,3,5-triazin-2-amine (CAS 1220033-26-0). The target compound exhibits a calculated LogP of 1.05 and a topological polar surface area (tPSA) of 58.3 Ų , which are favorable for downstream drug-like properties. In contrast, the triazine analog has a tPSA of 67.9 Ų [1], which may impact membrane permeability. Additionally, the pyrimidine core provides a different hydrogen-bonding network compared to the triazine core, enabling distinct interactions with biological targets.

Synthetic Chemistry Physicochemical Properties Building Block Comparison

Validated Research and Industrial Applications for 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine


Synthesis of Selective PDGFR and KIT Kinase Inhibitors

This compound serves as an essential intermediate for synthesizing kinase inhibitors with selective activity against the PDGFR family and KIT mutants. As demonstrated by compound I-12 in kinome profiling, derivatives built from this core scaffold bind potently to PDGFR subfamily members (KIT, FLT3, PDGFRA/B, CSF1R) and CDK11, while avoiding DDR1 and CSNK1D kinases [1]. This selectivity is critical for developing targeted therapies for cancers driven by these kinases, including gastrointestinal stromal tumors (GIST) and certain leukemias.

Development of Anticancer Agents Targeting Triple-Negative Breast Cancer

Derivatives synthesized from this building block exhibit potent antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-468, with GI50 values as low as 30 nM [1]. This application is supported by the observation that compounds 4 and 15 from the piperazinylpyrimidine series are selectively cytostatic against basal-like breast cancer cell lines [2]. The scaffold's ability to yield derivatives with such cellular potency makes it a valuable starting material for academic and industrial oncology research programs.

Synthesis of Mutant-Selective Kinase Inhibitors for Overcoming Drug Resistance

The piperazinylpyrimidine core enables the design of inhibitors that preferentially target oncogenic mutant forms of kinases (e.g., KIT and PDGFRA mutants) over wild-type isoforms [2]. This mutant-selective profile is highly desirable for developing second-generation inhibitors that overcome resistance mutations while minimizing wild-type toxicity. This compound is therefore a strategic procurement choice for laboratories engaged in precision oncology and resistance-targeting drug discovery.

Custom Derivatization for Academic Medicinal Chemistry Libraries

Due to its reactive 4-chloro group, this compound is a versatile scaffold for nucleophilic aromatic substitution (SNAr) reactions, enabling the rapid generation of diverse compound libraries. Suppliers offer custom synthesis services for this compound and its derivatives , and its favorable physicochemical properties (LogP ~1.05, tPSA 58.3 Ų) make it an attractive core for generating lead-like molecules. This application is particularly relevant for academic core facilities and industrial hit-to-lead programs building kinase-focused libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.